2,4-Dinitrophenol-d3
Overview
Description
2,4-Dinitrophenol-d3 is a derivative of 2,4-Dinitrophenol where three hydrogen atoms are replaced by deuterium . It is a stable isotope labelled compound used in research . It shares similar chemical properties with 2,4-Dinitrophenol, which is an organic compound that has been used in explosives manufacturing and as a pesticide and herbicide .
Synthesis Analysis
2,4-Dinitrophenol can be synthesized by nitration of phenol with nitric acid in an aqueous-alcoholic medium . Another method involves the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenol-d3 is C6D3HN2O5 . The structure of 2,4-Dinitrophenol, its parent compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,4-Dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Aldehydes and ketones react to form yellow, orange, or reddish-orange precipitates with the 2,4-dinitrophenylhydrazine reagent .Physical And Chemical Properties Analysis
2,4-Dinitrophenol-d3 has a molecular weight of 187.125 . As a solid, 2,4-Dinitrophenol, its parent compound, is yellow, crystalline, and has a sweet, musty odor .Scientific Research Applications
Cancer Research: Enhancing Chemotherapy Efficacy
2,4-DNP-d3 has been studied for its potential to disrupt cancer cell metabolism and enhance the efficacy of chemotherapy drugs . It acts as an uncoupler of oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) and sensitization of cancer cells to anthracyclines like doxorubicin and epirubicin . This synergistic effect could be leveraged to lower the required doses of chemotherapy drugs, reducing their side effects while maintaining or improving their cancer-killing efficacy.
Obesity Treatment: Metabolic Rate Modulation
Despite its associated risks, 2,4-DNP-d3 has been investigated for its ability to increase metabolic rate and induce weight loss . By uncoupling oxidative phosphorylation, it causes a significant increase in energy expenditure, leading to fat loss. However, due to its narrow therapeutic window and potential for severe toxicity, its use is highly controversial and not approved for this purpose .
Biochemical Studies: Mitochondrial Function Analysis
2,4-DNP-d3 serves as a tool in biochemical studies to understand mitochondrial function . Researchers use it to study the mechanism of oxidative phosphorylation and the role of mitochondria in various cellular processes. Its ability to uncouple ATP synthesis from electron transport is valuable in dissecting the bioenergetics of cells.
Environmental Science: Biodegradation of Pollutants
Studies have explored the use of 2,4-DNP-d3 in improving the biodegradability of environmental pollutants . Advanced oxidation/reduction processes utilizing compounds like 2,4-DNP-d3 can degrade toxic aromatic compounds in wastewater, aiding in environmental cleanup efforts.
Analytical Chemistry: Selective Detection of Contaminants
In analytical chemistry, 2,4-DNP-d3 is used to develop sensors for the selective detection of contaminants . For instance, fluorescent probes based on 2,4-DNP-d3 can detect specific substances in water, providing a valuable tool for water quality assessment and ensuring public health safety.
Pharmacology: Pharmacokinetic Modeling
2,4-DNP-d3 has been used in pharmacological research to develop physiologically-based pharmacokinetic models . These models help understand the distribution, metabolism, and excretion of drugs, which is crucial for developing new medications with optimal efficacy and minimal side effects.
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenol-d3 is the mitochondrial membrane . More specifically, it acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . It disrupts the proton gradient across the mitochondrial membrane, which is crucial for the cell’s production of most of its ATP chemical energy .
Mode of Action
2,4-Dinitrophenol-d3 interacts with its target, the mitochondrial membrane, by dissipating the proton gradient across it . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Dinitrophenol-d3 is oxidative phosphorylation . By uncoupling oxidative phosphorylation, 2,4-Dinitrophenol-d3 prevents the efficient production of ATP, leading to a rapid loss of ATP as heat . This action can significantly affect cellular metabolism and energy production .
Pharmacokinetics
Information about the pharmacokinetics of 2,4-Dinitrophenol-d3 in humans is limited . It is known that 2,4-dinitrophenol-d3 exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . After administration, distribution of 2,4-Dinitrophenol-d3 to tissues is limited . The compound is metabolized via nitro reduction .
Result of Action
The action of 2,4-Dinitrophenol-d3 results in a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can cause a general disturbance of cell metabolism, resulting in a need for cells to consume excessive amounts of oxygen to synthesize the essential adenine nucleotide required for cell survival .
Action Environment
The action, efficacy, and stability of 2,4-Dinitrophenol-d3 can be influenced by various environmental factors. It’s important to note that the compound’s action can be dangerous, leading to severe toxicities, and it has been banned for human use in many countries due to its risk of death and toxic side effects .
Safety and Hazards
Future Directions
New approaches in drug development are needed to address the growing epidemic of obesity. 2,4-Dinitrophenol is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned due to severe toxicities . By enhancing our understanding of the PK–PD relationship, we can develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .
properties
IUPAC Name |
2,3,5-trideuterio-4,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBJCMHMOXMLKC-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745652 | |
Record name | 2,4-Dinitro(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trideuterio-4,6-dinitrophenol | |
CAS RN |
93951-77-0 | |
Record name | 2,4-Dinitro(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-77-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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